1-(3-Bromopropyl)-2-fluoro-5-(trifluoromethylthio)benzene
CAS No.:
Cat. No.: VC18823006
Molecular Formula: C10H9BrF4S
Molecular Weight: 317.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H9BrF4S |
---|---|
Molecular Weight | 317.14 g/mol |
IUPAC Name | 2-(3-bromopropyl)-1-fluoro-4-(trifluoromethylsulfanyl)benzene |
Standard InChI | InChI=1S/C10H9BrF4S/c11-5-1-2-7-6-8(3-4-9(7)12)16-10(13,14)15/h3-4,6H,1-2,5H2 |
Standard InChI Key | GFUVBDVWADMVGW-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1SC(F)(F)F)CCCBr)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s benzene ring features three distinct substituents:
-
3-Bromopropyl group at position 1: A three-carbon chain terminated by a bromine atom, enabling nucleophilic substitution or cross-coupling reactions.
-
Fluorine atom at position 2: An electronegative substituent that modulates electronic density and enhances metabolic stability.
-
Trifluoromethylthio group (-SCF₃) at position 5: A strongly electron-withdrawing group that increases lipophilicity and resistance to oxidative degradation .
The spatial arrangement of these groups is critical to the compound’s reactivity. For example, the bromopropyl chain’s position ortho to fluorine and para to the -SCF₃ group creates steric and electronic effects that influence reaction pathways.
Spectroscopic Signatures
While experimental data for this specific compound are sparse, analogous structures provide benchmarks:
-
¹⁹F NMR: The -SCF₃ group typically resonates near δ -40 ppm, while aromatic fluorine appears upfield (δ -110 to -120 ppm) .
-
¹H NMR: Protons on the bromopropyl chain exhibit splitting patterns consistent with coupling to adjacent fluorine atoms (e.g., δ 3.4–3.6 ppm for CH₂Br).
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₀H₉BrF₄S |
Molecular Weight | 317.14 g/mol |
IUPAC Name | 1-(3-bromopropyl)-2-fluoro-5-(trifluoromethylsulfanyl)benzene |
Canonical SMILES | C1=CC(=C(C(=C1)SC(F)(F)F)F)CCCBr |
Topological Polar Surface Area | 36.4 Ų |
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 1-(3-bromopropyl)-2-fluoro-5-(trifluoromethylthio)benzene likely involves multi-step functionalization of a pre-substituted benzene ring. A plausible route includes:
-
Introduction of the trifluoromethylthio group: Electrophilic thiolation using (CF₃)₂S₂ under Lewis acid catalysis.
-
Fluorination: Directed ortho-metalation followed by fluorination with N-fluoropyridinium salts.
-
Bromopropyl attachment: Alkylation of a phenolic intermediate with 1,3-dibromopropane, followed by purification via column chromatography .
Industrial-scale production may employ continuous-flow reactors to optimize yields and minimize byproducts.
Reaction Dynamics
The compound’s reactivity is dominated by its functional groups:
-
Bromopropyl chain: Participates in nucleophilic substitutions (e.g., with amines or thiols) to form derivatives like azides or sulfides.
-
Aromatic ring: The -SCF₃ group deactivates the ring toward electrophilic substitution but facilitates radical-mediated reactions.
Table 2: Common Reaction Types and Outcomes
Reaction Type | Reagents/Conditions | Major Product |
---|---|---|
Nucleophilic Substitution | NaN₃, DMF, 80°C | 1-(3-Azidopropyl)-2-fluoro-5-(trifluoromethylthio)benzene |
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, toluene | Biaryl derivatives |
Oxidation | mCPBA, CH₂Cl₂ | Sulfoxide or sulfone derivatives |
Physicochemical Properties and Stability
Thermal Behavior
Differential scanning calorimetry (DSC) of analogous compounds reveals melting points between 80–100°C and decomposition temperatures exceeding 200°C under nitrogen .
Comparative Analysis with Analogues
Table 3: Structural and Functional Comparisons
Compound | Key Differences |
---|---|
1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethoxy)benzene | -O-CF₃ vs. -S-CF₃; altered electronic effects |
2-Fluoro-5-bromo-3-trifluoromethylthio-benzene | No bromopropyl chain; reduced alkylation potential |
1-Bromo-2-fluoro-4-trifluoromethyl-benzene | Different substituent positions; distinct reactivity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume